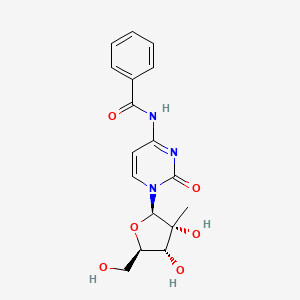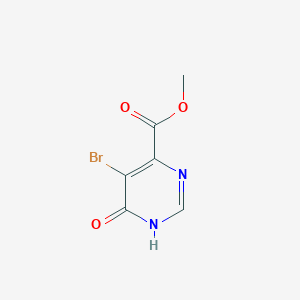
6-(2-Ethylcyclohexyloxy)hexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Ethylcyclohexyloxy)hexanal is an organic compound characterized by the presence of a hexanal group attached to a 2-ethylcyclohexyloxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Ethylcyclohexyloxy)hexanal typically involves the reaction of 2-ethylcyclohexanol with hexanal under specific conditions. One common method includes the use of a catalyst to facilitate the reaction. For instance, the reaction can be carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems, such as molybdovanadophosphoric acid, can enhance the efficiency of the reaction and increase the overall yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Ethylcyclohexyloxy)hexanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexanal group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong nucleophiles and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 6-(2-Ethylcyclohexyloxy)hexanoic acid, while reduction can produce 6-(2-Ethylcyclohexyloxy)hexanol .
Wissenschaftliche Forschungsanwendungen
6-(2-Ethylcyclohexyloxy)hexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 6-(2-Ethylcyclohexyloxy)hexanal involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can disrupt cell membrane synthesis and mitochondrial function, leading to cellular apoptosis. This is achieved through the induction of oxidative stress and the alteration of key metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanal: A simpler aldehyde with similar reactivity but lacking the cyclohexyloxy group.
2-Ethylhexanal: Shares the ethyl group but differs in the overall structure.
Cyclohexanol: Contains the cyclohexane ring but lacks the aldehyde functionality .
Uniqueness
6-(2-Ethylcyclohexyloxy)hexanal is unique due to its combination of a cyclohexyloxy group and an aldehyde functionality, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Eigenschaften
Molekularformel |
C14H26O2 |
|---|---|
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
6-(2-ethylcyclohexyl)oxyhexanal |
InChI |
InChI=1S/C14H26O2/c1-2-13-9-5-6-10-14(13)16-12-8-4-3-7-11-15/h11,13-14H,2-10,12H2,1H3 |
InChI-Schlüssel |
XGDYFXCYLBUGOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCCC1OCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Nitro-4-[(1S,4R)-4-butylcyclohexyl]benzene](/img/structure/B13051845.png)









![2-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13051925.png)
